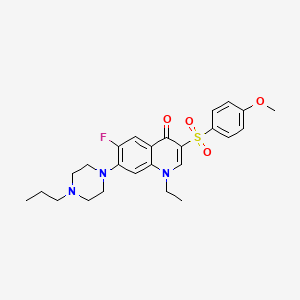

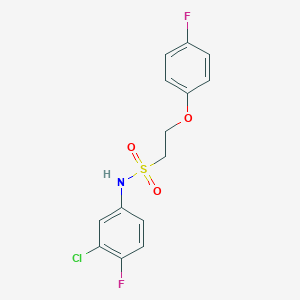

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

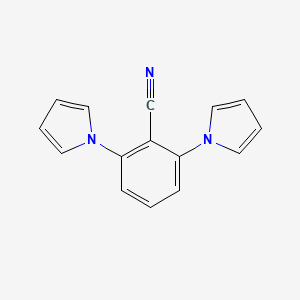

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, commonly known as DT-010, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DT-010 belongs to the class of oxalamide compounds and is widely studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

Novel Insecticidal Activity

Research has shown that compounds with unique chemical structures, including those with thiophene and fluorobenzyl moieties, exhibit strong insecticidal activity, especially against lepidopterous pests. Such compounds are anticipated to be suitable agents for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).

Photoreactions and Chemical Behavior

Studies on photoreactions of compounds containing dimethylamino groups have shown that they can undergo specific photocyclization processes, influencing their chemical behavior. This property could be utilized in the development of novel photoreactive materials or in understanding the stability and flexibility of certain chemical intermediates (Hasegawa et al., 1990).

Light-Switchable Polymer Applications

The synthesis of polymers that can switch from cationic to zwitterionic forms upon light irradiation has been reported. These polymers have applications in DNA condensation and release, as well as in switching antibacterial activity. This demonstrates the potential for using similar compounds in developing responsive materials for biotechnological applications (Sobolčiak et al., 2013).

Advanced Synthesis Techniques

Research on the synthesis of complex molecules reveals the importance of compounds with dimethylamino and thiophenyl groups as intermediates in the creation of pharmaceuticals and other biologically active molecules. Techniques such as decarboxylative condensation highlight the utility of these compounds in modern synthetic chemistry (Ju et al., 2011).

Anticancer Agent Synthesis

There's ongoing research into benzothiazole derivatives, which share structural motifs with the compound , for their anticancer activity. This work underscores the potential for similar compounds to be explored as part of new anticancer strategies, focusing on the synthesis of derivatives with specific substitutions to enhance their therapeutic properties (Osmaniye et al., 2018).

Propiedades

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWZFYDFVSAZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)

![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2419512.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)